molecular formula C11H18N2 B1167306 (R)-Nisoldipine CAS No. 103573-36-0

(R)-Nisoldipine

Cat. No.: B1167306
CAS No.: 103573-36-0
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Description

®-Nisoldipine is a dihydropyridine calcium channel blocker used primarily in the treatment of hypertension and angina pectoris. It is the enantiomer of nisoldipine, which means it is one of two mirror-image forms of the molecule. This compound works by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Nisoldipine typically involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction. The process includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of ®-Nisoldipine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography. The use of chiral catalysts or chiral resolution techniques ensures the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-Nisoldipine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it back to its dihydropyridine form.

    Substitution: Various substitution reactions can occur at the aromatic ring or the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction restores the dihydropyridine structure.

Scientific Research Applications

®-Nisoldipine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of calcium channel blockers and their mechanisms.

    Biology: Research on its effects on cellular calcium channels helps in understanding cell signaling and muscle contraction.

    Medicine: It is studied for its therapeutic potential in treating cardiovascular diseases.

    Industry: Its synthesis and production methods are explored for improving yield and cost-effectiveness.

Mechanism of Action

®-Nisoldipine exerts its effects by blocking L-type calcium channels in the smooth muscle cells of blood vessels. This inhibition prevents calcium ions from entering the cells, leading to relaxation of the vascular smooth muscle and subsequent vasodilation. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are primarily related to calcium signaling and vascular tone regulation.

Comparison with Similar Compounds

Similar Compounds

  • Amlodipine
  • Nifedipine
  • Felodipine
  • Isradipine

Uniqueness

®-Nisoldipine is unique due to its specific enantiomeric form, which can have different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other enantiomers. This specificity can lead to variations in efficacy, side effects, and overall therapeutic profile.

Properties

IUPAC Name

3-O-methyl 5-O-(2-methylpropyl) (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQFCGNPDRICFG-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103573-36-0
Record name Nisoldipine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103573360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NISOLDIPINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A36N345QEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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